N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
This compound is a sulfonamide-containing ethanediamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxybenzenesulfonyl group and a thiophen-2-ylmethyl moiety. Its structure combines a sulfonamide group (known for bioactivity in antimicrobial and anti-inflammatory agents) with a thiophene ring (implicated in electronic and pharmacological properties).
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-14-5-7-16(8-6-14)30(25,26)22-9-3-10-28-17(22)13-21-19(24)18(23)20-12-15-4-2-11-29-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKJRGKQIPGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to form an intermediate. This intermediate is then reacted with thiophen-2-ylmethylamine and ethanediamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-substituted ethanediamides with sulfonamide and heterocyclic substituents. Key analogues include:
Key Findings from Comparative Studies
Electronic Effects of Sulfonyl Substituents: The 4-methoxy group in the target compound (vs. This is supported by IR spectra showing ν(S=O) at 1160–1180 cm⁻¹ in methoxy derivatives, compared to 1150–1170 cm⁻¹ in chloro analogues . Chloro substituents (e.g., ) increase electrophilicity, which may enhance reactivity in nucleophilic environments .
Cyclopentyl () or 2-methylpropyl () groups improve lipophilicity (logP values ~2.5–3.0), whereas the thiophene moiety balances hydrophilicity (logP ~1.8 estimated) .
Synthetic Routes :
- Ethanediamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF), as seen in . The target compound likely follows a similar pathway, with triethylamine (TEA) used to neutralize HCl byproducts .
- Alternative routes for sulfonamide incorporation involve Friedel-Crafts reactions (e.g., ) or direct sulfonylation of oxazinan intermediates .
Thermal and Spectral Properties :
- Methoxybenzenesulfonyl derivatives exhibit higher thermal stability (decomposition >250°C) compared to methyl- or chloro-substituted analogues (~200–220°C) .
- ¹H-NMR spectra of thiophene-containing compounds show characteristic δ 7.2–7.4 ppm for thiophene protons, distinct from aryl protons in phenyl derivatives (δ 6.8–7.8 ppm) .
Biological Activity
N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 477.5 g/mol. The structure includes an oxazinan ring, a methoxybenzenesulfonyl group, and a thiophene moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O7S |
| Molecular Weight | 477.5 g/mol |
| CAS Number | 872880-84-7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study on oxazinonaphthalene derivatives showed that certain analogs demonstrated IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .
In particular, the compound's ability to induce cell cycle arrest at the G2/M phase has been noted, suggesting a mechanism involving tubulin inhibition similar to well-known anticancer agents .
The proposed mechanism of action for this compound involves its interaction with tubulin, leading to inhibition of microtubule polymerization. This interaction is critical for cell division, and thus, compounds that disrupt this process can lead to cancer cell death . The methoxy and sulfonyl groups in the structure enhance binding affinity to tubulin, potentially increasing the compound's efficacy.
Case Studies
- Study on Tubulin Inhibition :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
